molecular formula C11H21N3O B1521015 2-(Piperazin-1-yl)-1-(pyrrolidin-1-yl)propan-1-one CAS No. 89574-40-3

2-(Piperazin-1-yl)-1-(pyrrolidin-1-yl)propan-1-one

Cat. No.: B1521015
CAS No.: 89574-40-3
M. Wt: 211.3 g/mol
InChI Key: HAOIQARFNNZHFD-UHFFFAOYSA-N
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Description

2-(Piperazin-1-yl)-1-(pyrrolidin-1-yl)propan-1-one is a chemical compound characterized by its unique structure, which includes a piperazine ring and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Piperazin-1-yl)-1-(pyrrolidin-1-yl)propan-1-one typically involves the reaction of piperazine with appropriate precursors under controlled conditions. One common method is the reaction of piperazine with a suitable ketone in the presence of a reducing agent.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may involve continuous flow chemistry to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and chromium-based reagents.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and a suitable base.

Major Products Formed:

  • Oxidation: Formation of corresponding carboxylic acids or ketones.

  • Reduction: Production of amines or alcohols.

  • Substitution: Generation of various substituted piperazines or pyrrolidines.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals and other chemical products.

Biology: In biological research, 2-(Piperazin-1-yl)-1-(pyrrolidin-1-yl)propan-1-one is studied for its potential biological activity. It may be used in the development of new drugs or as a tool in biochemical assays.

Medicine: The compound has shown promise in medicinal chemistry, particularly in the design of new therapeutic agents. Its structural features make it suitable for targeting specific biological pathways.

Industry: In the industrial sector, this compound is utilized in the production of various chemical products, including polymers and coatings. Its versatility makes it valuable in multiple applications.

Mechanism of Action

The mechanism by which 2-(Piperazin-1-yl)-1-(pyrrolidin-1-yl)propan-1-one exerts its effects involves interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Piperazine derivatives

  • Pyrrolidine derivatives

  • Other piperazinyl and pyrrolidinyl compounds

Uniqueness: 2-(Piperazin-1-yl)-1-(pyrrolidin-1-yl)propan-1-one stands out due to its dual-ring structure, which provides unique chemical and biological properties compared to its simpler counterparts. This structural complexity allows for a broader range of applications and interactions.

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Properties

IUPAC Name

2-piperazin-1-yl-1-pyrrolidin-1-ylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N3O/c1-10(13-8-4-12-5-9-13)11(15)14-6-2-3-7-14/h10,12H,2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAOIQARFNNZHFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCCC1)N2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40655396
Record name 2-(Piperazin-1-yl)-1-(pyrrolidin-1-yl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40655396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89574-40-3
Record name 2-(Piperazin-1-yl)-1-(pyrrolidin-1-yl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40655396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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